molecular formula C23H22N4O3 B11011753 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11011753
M. Wt: 402.4 g/mol
InChI Key: RBZCMEDGXIZVAW-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with isothiocyanates to form quinazolinone derivatives. The process can be further modified using different catalysts and conditions to enhance the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES). These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-18-11-9-16(10-12-18)22-26-20-8-3-2-7-19(20)23(29)27(22)15-21(28)25-14-17-6-4-5-13-24-17/h2-13,22,26H,14-15H2,1H3,(H,25,28)

InChI Key

RBZCMEDGXIZVAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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